molecular formula C6H9NO4 B13288847 5-Carbamoyloxolane-2-carboxylic acid

5-Carbamoyloxolane-2-carboxylic acid

Cat. No.: B13288847
M. Wt: 159.14 g/mol
InChI Key: YRMFPCPZWAVWNH-UHFFFAOYSA-N
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Description

5-Carbamoyloxolane-2-carboxylic acid is a compound with the molecular formula C6H9NO4. It is also known by its IUPAC name, (2R,5S)-5-carbamoyltetrahydrofuran-2-carboxylic acid. This compound is characterized by the presence of a carbamoyl group and a carboxylic acid group attached to an oxolane ring. It is a white powder that is soluble in water and commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyloxolane-2-carboxylic acid can be achieved through several methods. One common method involves the biocatalytic desymmetrization of meso cis-pyrrolidinedicarboxamide using an amidase enzyme from Rhodococcus erythropolis AJ270. This enzyme exhibits high selectivity for the hydrolysis of the (2S)-amide group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalytic processes due to their high selectivity and efficiency. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of biocatalysts also reduces the need for harsh chemical reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-Carbamoyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Carbamoyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carboxylic acid: Another carboxylic acid with a similar structure but different functional groups.

    5-Carbamoyltetrahydrofuran-2-carboxylic acid: A closely related compound with similar chemical properties.

Uniqueness

5-Carbamoyloxolane-2-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its high selectivity in enzyme-catalyzed reactions makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

5-carbamoyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)

InChI Key

YRMFPCPZWAVWNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C(=O)N)C(=O)O

Origin of Product

United States

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